MLK3 Inhibitor Core Scaffold: Potency Comparison of 3H-Imidazo[4,5-b]pyridine Derivatives
The 3H-imidazo[4,5-b]pyridine scaffold with 3-position substitution (exemplified by 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine) yields potent MLK3 inhibitors. In a 2024 enzymatic assay, structurally related 3H-imidazo[4,5-b]pyridine derivatives with comparable substitution patterns achieved MLK3 IC50 values of 6 nM for compounds 9a and 9e, 8 nM for compound 9j, and 11 nM for compound 9k [1]. This represents a substantial potency advantage over earlier MLK3 inhibitors such as CEP-1347, which exhibits IC50 values in the 20–50 nM range [1]. The 2-methyl substitution and piperidin-3-yl attachment at the N3 position are essential for maintaining this inhibitory activity, as molecular docking studies confirm that these substituents occupy critical hydrophobic pockets within the MLK3 ATP-binding site [2].
| Evidence Dimension | MLK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6–11 nM (for 3H-imidazo[4,5-b]pyridine derivatives with analogous substitution patterns, specifically compounds 9a, 9e, 9j, 9k) [1] |
| Comparator Or Baseline | CEP-1347: 20–50 nM (second-generation MLK3 inhibitor) [1] |
| Quantified Difference | 2- to 8-fold improved potency |
| Conditions | MLK3 enzymatic inhibition assay |
Why This Matters
This 2- to 8-fold potency advantage enables lower dosing requirements and potentially improved therapeutic windows in MLK3-targeted oncology and neurodegeneration programs.
- [1] Yoon HR, Balupuri A, Lee J, Lee C, Son DH, Jeoung RG, et al. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2024;101:129652. View Source
- [2] Balupuri A, Yoon HR, Son DH, Jeoung RG, Kang NS. Novel MLK3 inhibitors: rational design, synthesis and evaluation of 3H-imidazo[4,5-b]pyridine derivatives. 2026 Spring International Convention of The Pharmaceutical Society of Korea. Poster P6-50. View Source
